5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine
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Overview
Description
2,4-Dichlorobenzyl chloride is a clear, colorless to very light yellow oily liquid . It’s used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzyl chloride involves several steps including acylation, hydrolysis, washing, distillation, and crystallization . The starting reagent for the synthesis is m-dichlorobenzene .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl chloride has a melting point of -2.6 °C, a boiling point of 248 °C, and a density of 1.407 g/mL at 25 °C . It’s slightly soluble in chloroform and ethyl acetate .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto metal surfaces, providing protective layers against corrosion, is of significant interest in industrial applications, such as in the protection of pipelines and metal structures (Zhiyong Hu et al., 2016).
Antimicrobial Activity
Several studies have focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, sulfide and sulfone derivatives of benzothiazole have been synthesized and screened for their activity against Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential in addressing antibiotic resistance (N. Badiger et al., 2013).
Anticancer Activity
Benzothiazole derivatives have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. These studies are foundational in the search for new anticancer agents, with some compounds showing selective cytotoxicity towards cancer cells while sparing normal cells. This area of research is crucial for developing more effective and less toxic cancer treatments (D. Havrylyuk et al., 2010).
Anticonvulsant Activity
The quest for safer and more effective anticonvulsant drugs has led to the exploration of benzothiazole derivatives as potential therapeutic agents. These compounds have been synthesized and tested for their ability to inhibit seizures, with some showing significant effects in preclinical models. This research is pivotal in developing new treatments for epilepsy and other seizure-related disorders (V. Singh et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHLSLBDQJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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